N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, and a benzamide moiety. The presence of a fluorophenyl group suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thioether linkage, and a benzamide moiety. The fluorophenyl group would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the thioether linkage can be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用
Imaging Agent Development
A study by Hamill et al. (1996) focused on the development of radiolabelled, nonpeptide angiotensin II antagonists, notably [11C]L-159,884, for angiotensin II, AT1 receptor imaging. The research aimed at providing tools for studying the AT1 receptor's role and distribution, with potential implications in diagnosing and understanding cardiovascular diseases (Hamill et al., 1996).
Antimicrobial and Anticancer Agents
The synthesis of new benzothiazole acylhydrazones as anticancer agents was explored by Osmaniye et al. (2018). The study aimed to leverage the antitumor properties of benzothiazole (BT) derivatives, investigating their potential in cancer therapy by evaluating their cytotoxic activity against various cancer cell lines. This research indicates the potential of structurally similar compounds in developing effective anticancer therapies (Osmaniye et al., 2018).
Receptor Antagonist Development
Research by Umehara et al. (2009) identified human metabolites of a novel inhibitor targeting the "funny" If current channel, which is expressed in the sinus node of the heart. The study aimed to understand the metabolic pathways and the role of transporters in the renal and hepatic excretion of the metabolites, providing insights into the drug's pharmacokinetics and its potential therapeutic application in treating cardiovascular conditions (Umehara et al., 2009).
Antimicrobial Analog Development
Desai et al. (2013) focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, aiming to develop promising antimicrobial analogs. The study evaluated the compounds' antimicrobial activity against various bacterial and fungal strains, contributing to the ongoing search for new and effective antimicrobial agents (Desai et al., 2013).
特性
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSSQGKHSLQUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。